Prop-2-yn-1-yl 2,4,6-tribromophenyl benzene-1,3-dicarboxylate
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Overview
Description
1-PROP-2-YN-1-YL 3-(2,4,6-TRIBROMOPHENYL) BENZENE-1,3-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a propynyl group attached to a tribromophenyl benzene dicarboxylate core, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-PROP-2-YN-1-YL 3-(2,4,6-TRIBROMOPHENYL) BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the reaction of 2,4,6-tribromophenol with phthalic anhydride to form the tribromophenyl phthalate intermediate. This intermediate is then reacted with prop-2-yn-1-ol under specific conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include the use of catalysts and controlled reaction environments to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-PROP-2-YN-1-YL 3-(2,4,6-TRIBROMOPHENYL) BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-PROP-2-YN-1-YL 3-(2,4,6-TRIBROMOPHENYL) BENZENE-1,3-DICARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-PROP-2-YN-1-YL 3-(2,4,6-TRIBROMOPHENYL) BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group allows for covalent modification of biological targets, leading to inhibition or activation of specific pathways. This compound can form stable complexes with proteins, altering their function and activity .
Comparison with Similar Compounds
When compared to similar compounds, 1-PROP-2-YN-1-YL 3-(2,4,6-TRIBROMOPHENYL) BENZENE-1,3-DICARBOXYLATE stands out due to its unique combination of a propynyl group and a tribromophenyl benzene dicarboxylate core. Similar compounds include:
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Used in chemical probe synthesis.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Utilized in Sonogashira cross-coupling reactions.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-PROP-2-YN-1-YL 3-(2,4,6-TRIBROMOPHENYL) BENZENE-1,3-DICARBOXYLATE in various research and industrial contexts.
Properties
Molecular Formula |
C17H9Br3O4 |
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Molecular Weight |
517.0 g/mol |
IUPAC Name |
1-O-prop-2-ynyl 3-O-(2,4,6-tribromophenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H9Br3O4/c1-2-6-23-16(21)10-4-3-5-11(7-10)17(22)24-15-13(19)8-12(18)9-14(15)20/h1,3-5,7-9H,6H2 |
InChI Key |
DQSAIKZSPCFCQN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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